Chemical Structure, Physical Properties, and Applications of 2-Fluoro-2-deoxy-glucose Tetraacetate (AFDG): A Comprehensive Technical Guide
Chemical Structure, Physical Properties, and Applications of 2-Fluoro-2-deoxy-glucose Tetraacetate (AFDG): A Comprehensive Technical Guide
Executive Summary
2-Fluoro-2-deoxy-glucose tetraacetate (commonly referred to as AFDG or tetraacetylated FDG) is a highly lipophilic, synthetically modified derivative of the standard radiotracer fluorodeoxyglucose (FDG). By masking the polar hydroxyl groups of the glucopyranose ring with acetyl esters, researchers fundamentally alter the molecule's physicochemical properties[1]. This modification transforms the molecule from a hydrophilic substrate dependent on active transport into a lipophilic prodrug capable of passive diffusion[2]. Furthermore, its unique structure makes it a critical reference standard and a highly reactive glycosyl donor in advanced radiopharmaceutical synthesis[3],[4].
Chemical Architecture & Physical Properties
The core architecture of AFDG consists of a glucopyranose ring where the hydroxyl group at the C-2 position is substituted with a fluorine atom, and the remaining hydroxyls at C-1, C-3, C-4, and C-6 are protected by acetyl groups.
The strategic peracetylation serves two distinct purposes:
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Synthetic Protection: The acetyl groups prevent unwanted side reactions during complex chemical couplings, particularly in the synthesis of 18 F-glycoconjugates[4].
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Pharmacokinetic Modulation: The masking of hydrogen-bond donors drastically increases the molecule's lipophilicity, shifting its partition coefficient (P.C.) from 0.22 (for standard FDG) to 3.79[2].
Quantitative Physical Data
The following table summarizes the key physical and chemical properties of AFDG, critical for formulation and synthetic planning[1],[5].
| Property | Value |
| Chemical Name | 2-Fluoro-2-deoxy-glucose tetraacetate |
| IUPAC Name | (2R,3S,4R,5R)-6-(acetoxymethyl)-3-fluoro-oxane-2,4,5-triyl triacetate |
| CAS Registry Number | 141395-48-4 / 31077-89-1 |
| Molecular Formula | C 14 H 19 FO 9 |
| Molecular Weight | 350.29 g/mol |
| Partition Coefficient (P.C.) | ~3.79 |
| Boiling Point | ~404.2 °C (Predicted) |
| Density | ~1.30 g/cm³ (Predicted) |
| Physical State | Colorless to yellowish solid |
Mechanistic Role 1: Modulating Cellular Uptake via Lipophilicity
Standard FDG is highly hydrophilic and relies entirely on Glucose Transporter (GLUT) proteins to cross the cellular lipid bilayer. In contrast, the lipophilic nature of AFDG allows it to penetrate the blood-brain barrier (BBB) and cellular membranes via simple passive diffusion [2].
Once internalized into the cytosol, AFDG acts as a prodrug. Ubiquitous intracellular esterases recognize the acetyl groups and hydrolyze them, stripping the molecule down to deacetylated FDG. This newly unmasked FDG is then phosphorylated by hexokinase to form FDG-6-phosphate, trapping it metabolically within the cell. This mechanism is highly valuable for imaging tumors or tissues where GLUT expression may be downregulated but passive diffusion remains viable.
Fig 1. Mechanistic pathways of AFDG passive diffusion vs. FDG active transport into cells.
Mechanistic Role 2: Chemoselective 18 F-Fluoroglycosylation Donor
In the pursuit of optimizing the pharmacokinetics of peptide-based radiopharmaceuticals, researchers employ a technique known as "fluoroglycosylation"[6]. Attaching a carbohydrate moiety to a peptide enhances its water solubility, reduces hepatobiliary clearance, and improves renal excretion.
Tetraacetylated 18 F-FDG is a premier glycosyl donor in these reactions. Under Lewis acid catalysis (e.g., Boron trifluoride diethyl etherate, BF 3 ·Et 2 O) or Koenigs-Knorr conditions, the anomeric acetate at the C-1 position is activated and cleaved as a leaving group. This generates a highly reactive oxocarbenium ion intermediate, which is rapidly intercepted by a nucleophilic acceptor (such as a peptide or aglycone) to form a stable glycosidic bond[4].
Fig 2. Workflow of Lewis acid-catalyzed 18F-fluoroglycosylation using an AFDG donor.
Experimental Protocol: BF 3 -Mediated 18 F-Fluoroglycosylation
To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating system for synthesizing 18 F-glycoconjugates using AFDG. Every step is designed with built-in causality and verification checkpoints.
Step 1: Precursor Preparation and Drying
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Action: Azeotropically dry the tetraacetylated 18 F-FDG donor and the peptide acceptor using anhydrous acetonitrile (3 × 1 mL) under a stream of inert nitrogen or argon.
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Causality: The generation of the oxocarbenium ion is highly sensitive to moisture. Trace water will act as a competing nucleophile, hydrolyzing the intermediate into 18 F-FDG hemiacetal and catastrophically quenching the coupling reaction.
Step 2: Lewis Acid Activation & Coupling
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Action: Dissolve the dried reagents in anhydrous dichloromethane (DCM). Add 3–5 equivalents of BF 3 ·Et 2 O. Stir at room temperature for 15–30 minutes.
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Causality: BF 3 ·Et 2 O acts as a Lewis acid, coordinating specifically with the carbonyl oxygen of the C-1 acetate. This weakens the C-O bond, facilitating the departure of the acetate group and triggering the nucleophilic attack by the peptide.
Step 3: In-Process Validation (Self-Validating Checkpoint)
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Action: Quench a 5 µL aliquot of the reaction mixture and analyze via Radio-TLC (Thin Layer Chromatography) using a silica stationary phase and an EtOAc/Hexane mobile phase.
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Validation: The reaction must only proceed to deprotection if Radio-TLC confirms the complete consumption of the highly lipophilic donor (high R f ) and the appearance of the intermediate glycoconjugate. If unreacted donor remains, coupling time is extended.
Step 4: Deprotection (Deacetylation)
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Action: Evaporate the DCM under a vacuum. Reconstitute the residue in methanol (MeOH) and add 0.1 M NaOH. Stir for 10 minutes at room temperature.
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Causality: Mild alkaline conditions are chosen to selectively hydrolyze the remaining acetyl esters on the carbohydrate ring without cleaving the newly formed glycosidic bond or degrading the peptide backbone.
Step 5: Final Validation & Purification
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Action: Neutralize the solution with 0.1 M HCl and purify via semi-preparative Radio-HPLC.
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Validation: Co-inject the purified 18 F-fraction with a fully characterized, non-radioactive 19 F-reference standard of the target glycoconjugate. Structural identity is definitively confirmed if the radioactive peak perfectly matches the UV retention time of the cold standard.
References
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CAS 141395-48-4: 2-FLUORO-2-DEOXY-GLUCOSE TETRAACETATE - CymitQuimica Source: CymitQuimica URL:1
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2-FLUORO-2-DEOXY-GLUCOSE TETRAACETATE 141395-48-4 wiki Source: Guidechem URL:5
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ACY-FDG - Small molecules & peptides - Products Source: ABX advanced biochemical compounds GmbH URL:3
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Synthesis of radioiodinated 1-deoxy-nojirimycin derivatives: novel glucose analogs Source: National Institutes of Health (NIH) / PubMed URL:2
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18F-glycosylation using Koenigs-Knorr conditions: A comparative study Source: ResearchGate URL:4
Sources
- 1. CAS 141395-48-4: 2-FLUORO-2-DEOXY-GLUCOSE TETRAACETATE [cymitquimica.com]
- 2. Synthesis of radioiodinated 1-deoxy-nojirimycin derivatives: novel glucose analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecules & peptides - Products [abx.de]
- 4. researchgate.net [researchgate.net]
- 5. guidechem.com [guidechem.com]
- 6. researchgate.net [researchgate.net]
